tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate

説明

Structural features and molecular configuration

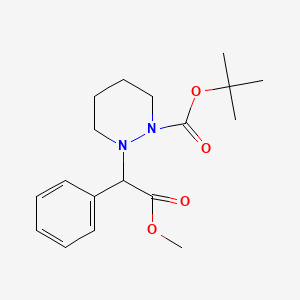

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate exhibits a complex molecular architecture characterized by multiple distinct structural domains that contribute to its unique chemical properties. The compound features a tetrahydropyridazine core ring system, which serves as the central structural framework around which other functional groups are organized. The tetrahydropyridazine ring represents a saturated six-membered heterocyclic structure containing two adjacent nitrogen atoms, distinguishing it from its aromatic pyridazine counterpart. This saturation significantly influences the compound's three-dimensional conformation and reactivity patterns compared to fully aromatic systems.

The molecular structure incorporates a tert-butyl carboxylate protecting group attached to one of the nitrogen atoms within the tetrahydropyridazine ring system, providing both steric bulk and electronic modification to the core structure. This tert-butyl ester functionality serves as a protective group commonly employed in synthetic organic chemistry to temporarily mask reactive amino groups during multi-step synthetic sequences. The presence of this bulky protecting group influences both the conformational flexibility of the molecule and its interactions with other chemical species. Additionally, the compound features a phenylethyl substituent bearing a methoxy-carbonyl functionality, which introduces additional complexity to the overall molecular architecture.

The stereochemical considerations of this compound are particularly noteworthy, as the molecule contains multiple chiral centers that can influence its biological activity and synthetic utility. The configuration around the carbon atom bearing the phenyl group represents a critical structural feature that determines the compound's three-dimensional shape and subsequent interactions with biological targets. Computational studies have revealed specific conformational preferences that arise from the interplay between steric interactions and electronic effects within the molecular framework.

Position in heterocyclic chemistry taxonomy

Within the comprehensive taxonomy of heterocyclic chemistry, this compound occupies a specialized position as a member of the diazine family, specifically within the pyridazine subfamily. Pyridazines represent one of three isomeric diazine ring systems, characterized by the presence of two adjacent nitrogen atoms within a six-membered aromatic ring. The tetrahydropyridazine derivative under examination represents a saturated analog of the parent pyridazine structure, where the aromatic character has been eliminated through complete saturation of the ring system.

The compound belongs to the broader classification of nitrogen-containing heterocycles, which constitute one of the most important categories of organic compounds in medicinal chemistry and materials science. Within this classification, pyridazine derivatives have gained significant attention due to their unique electronic properties arising from the presence of two adjacent nitrogen atoms. This structural feature creates a distinct electronic environment that influences both the chemical reactivity and biological activity of pyridazine-containing compounds.

The specific positioning of this compound within heterocyclic chemistry is further defined by its classification as a protected amino acid derivative, specifically featuring the widely-used tert-butoxycarbonyl protecting group. This classification places the compound within the realm of synthetic intermediates commonly employed in peptide synthesis and medicinal chemistry applications. The presence of multiple functional groups, including ester functionalities and aromatic substituents, further categorizes this compound as a multifunctional heterocyclic derivative with potential applications spanning synthetic organic chemistry and pharmaceutical research.

From a structural perspective, the compound represents an example of substituted tetrahydropyridazines, a class of compounds that has received increasing attention in recent years due to their potential biological activities and synthetic utility. The specific substitution pattern observed in this molecule, featuring both N-protection and C-substitution, positions it as a sophisticated synthetic intermediate capable of undergoing diverse chemical transformations while maintaining structural integrity through appropriate protection strategies.

Historical context and development

The historical development of pyridazine chemistry traces its origins to the late nineteenth century, when Ludwig Knorr first coined the term "pyridazine" for the 1,2-diazine ring system in 1885. This pioneering work established the foundation for what would become an extensive field of heterocyclic chemistry research. The systematic investigation of pyridazine compounds began with Emil Fischer, who prepared the first substituted pyridazine derivatives in 1886 through his classic investigations involving the condensation of phenylhydrazine with levulinic acid. These early synthetic achievements represented crucial milestones in the development of heterocyclic chemistry methodology.

The advancement of pyridazine chemistry continued with the work of Tauber, who achieved the first synthesis of unsubstituted pyridazine in 1895. This accomplishment was particularly significant as it provided access to the parent heterocycle, enabling subsequent functionalization studies that would expand the scope of pyridazine chemistry. The methodological developments during this period established fundamental synthetic approaches that continue to influence modern pyridazine synthesis strategies.

The evolution of tetrahydropyridazine chemistry represents a more recent development within the broader context of pyridazine research. The recognition that saturated analogs of aromatic heterocycles could possess distinct properties and applications led to increased interest in tetrahydropyridazine derivatives during the mid-to-late twentieth century. The development of sophisticated protection strategies, including the tert-butoxycarbonyl group, further enhanced the synthetic utility of these compounds by enabling complex multi-step synthetic sequences.

The specific compound under examination represents a contemporary advancement in pyridazine chemistry, incorporating modern synthetic methodologies and protection strategies that reflect decades of accumulated knowledge in heterocyclic synthesis. The integration of multiple functional groups within a single molecular framework demonstrates the sophisticated level of synthetic control that has been achieved in modern pyridazine chemistry. Current research continues to explore the potential applications of such complex pyridazine derivatives in medicinal chemistry and materials science applications.

Nomenclature and systematic naming variations

The nomenclature of this compound reflects the complexity of modern chemical naming conventions and the need to accurately describe multifunctional heterocyclic compounds. The systematic International Union of Pure and Applied Chemistry name for this compound provides a comprehensive description of its structural features while adhering to established naming protocols. The preferred systematic name, tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)diazinane-1-carboxylate, employs the diazinane nomenclature system to describe the saturated six-membered ring containing two nitrogen atoms.

Alternative nomenclature systems have been employed to describe this compound, reflecting the diverse approaches used in chemical literature and commercial databases. The Chemical Abstracts Service has assigned the number 952183-18-5 to this compound, providing a unique identifier that facilitates unambiguous identification across different nomenclature systems. Commercial suppliers often employ variations in naming conventions, with synonyms including "methyl phenyl(tetrahydro-2H-pyridazin-1-yl)acetate, N2-BOC protected" and related descriptive names that emphasize specific structural features.

The complexity of naming this compound arises from the presence of multiple functional groups and the need to specify stereochemical and regiochemical information accurately. The tert-butyl carboxylate functionality requires specific designation of the attachment point and the nature of the protecting group. Similarly, the phenylethyl substituent with its associated methoxy-carbonyl group necessitates detailed positional and functional group identification. The tetrahydropyridazine core structure itself presents nomenclature challenges due to the need to specify the saturation state and ring numbering system.

The evolution of nomenclature systems for heterocyclic compounds reflects ongoing efforts to balance systematic accuracy with practical utility in chemical communication. Modern naming conventions must accommodate the increasing complexity of synthetic organic molecules while maintaining compatibility with computational databases and automated searching systems. The multiple naming variations observed for this compound illustrate the challenges inherent in developing universally accepted nomenclature standards for complex multifunctional heterocycles.

特性

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-8-12-19(20)15(16(21)23-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMOTHOWNLUDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639999 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-18-5 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the tetrahydropyridazine (1,2-diazinane) ring system.

- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen.

- Attachment of the 2-methoxy-2-oxo-1-phenylethyl substituent at the 2-position of the ring.

The key steps include cyclization reactions, carbamate protection, and esterification or methylation to introduce the methoxycarbonyl group.

Detailed Synthetic Route

Step 1: Synthesis of the Tetrahydropyridazine Core

- The tetrahydropyridazine ring can be constructed via cyclization of appropriate hydrazine derivatives with ketoesters or α-haloketones.

- For example, a hydrazine derivative reacts with a ketoester bearing a phenyl substituent to form the diazinane ring through nucleophilic addition and ring closure.

Step 2: Introduction of the tert-Butyl Carbamate Protecting Group

- The nitrogen atom of the tetrahydropyridazine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step is typically performed in an organic solvent like dichloromethane at low temperature (0 °C) followed by warming to room temperature or reflux to ensure complete protection.

- The Boc protection stabilizes the nitrogen and facilitates further functionalization.

Step 3: Attachment of the 2-Methoxy-2-oxo-1-phenylethyl Substituent

- The 2-methoxy-2-oxo-1-phenylethyl group is introduced via alkylation or acylation reactions.

- A common approach is the reaction of the Boc-protected tetrahydropyridazine with methyl phenylglyoxylate or its derivatives under controlled conditions to form the ester linkage.

- Methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- The reaction conditions are optimized to avoid side reactions and ensure regioselectivity at the 2-position of the ring.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine derivative + α-ketoester, solvent (e.g., ethanol), reflux | Cyclization to form tetrahydropyridazine ring | 60-75 |

| 2 | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0 °C to RT | Boc protection of nitrogen | 85-90 |

| 3 | Methyl phenylglyoxylate, base (e.g., NaH), methylating agent, solvent (THF or DMF), RT | Introduction of methoxycarbonyl phenylethyl substituent | 70-80 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Analytical and Purification Techniques

- Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexane is commonly employed to isolate the pure compound.

- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.

- Crystallization: The compound can be crystallized from suitable solvents such as hexane or ethyl acetate to obtain colorless crystals.

Research Findings and Optimization

- The Boc protection step is critical for the stability of the intermediate and final compound. Triethylamine is preferred as a base to neutralize the acid generated during Boc installation.

- The cyclization step requires careful control of temperature and stoichiometry to avoid polymerization or side products.

- Methylation reactions benefit from anhydrous conditions and inert atmosphere to maximize yield and selectivity.

- Regioselective lithiation of aryl carbamates followed by electrophilic trapping has been reported as an alternative method to introduce substituents on the carbamate-protected ring system, potentially applicable to this compound's synthesis.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization to form tetrahydropyridazine | Hydrazine derivative, α-ketoester | Reflux in ethanol or suitable solvent | Forms ring core |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 0 °C to RT, dichloromethane | Protects nitrogen |

| Substituent Introduction | Methyl phenylglyoxylate, base, methylating agent | RT, anhydrous conditions | Introduces methoxycarbonyl phenylethyl group |

| Purification | Silica gel chromatography | Gradient EtOAc/Hexane | Isolates pure compound |

化学反応の分析

Types of Reactions

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Dichloromethane, ethanol, water

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development. Notably, studies have suggested:

- Antitumor Activity : Preliminary studies have indicated that derivatives of tetrahydropyridazine compounds can inhibit tumor growth in vitro and in vivo models.

- Anti-inflammatory Properties : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Research has shown that related compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Data Table on Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine production | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have explored the applications of related compounds within the same chemical class:

- Case Study on Anticancer Properties :

- Case Study on Anti-inflammatory Effects :

- Neuroprotection Research :

作用機序

The mechanism of action of tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise molecular mechanisms.

類似化合物との比較

Analogs with Modified Ester Substituents

Compounds sharing the tetrahydropyridazine-Boc core but differing in ester substituents include:

Key Findings :

Piperazine-Based Analogs

The piperazine derivative tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 911705-40-3) shares the Boc group but differs in core structure:

Key Findings :

Parent Compound: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

The unsubstituted parent compound (CAS 154972-37-9) lacks the 2-methoxy-2-oxo-1-phenylethyl group:

Key Findings :

Spirocyclic Derivatives

The spiro compound tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (CAS N/A) from a 2021 patent features a rigid spiro architecture :

| Property | Target Compound | Spiro Compound |

|---|---|---|

| Structural Rigidity | Flexible | High (spiro core) |

| Functional Groups | Ester, phenyl | Chloro, oxo, pyrimidine |

| Applications | Intermediate | Kinase inhibitor precursor |

Key Findings :

- Spirocyclic derivatives offer conformational restraint, which can improve binding selectivity but reduce synthetic accessibility .

生物活性

tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate, commonly referred to as tert-butyl tetrahydropyridazine, is a chemical compound with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine is with a molecular weight of 334.42 g/mol. The compound features a tetrahydropyridazine ring, which is known for its biological activity, particularly in the development of pharmacologically active agents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.42 g/mol |

| CAS Number | 952183-18-5 |

Biological Activity

Research indicates that tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value indicating significant cytotoxicity.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in vitro. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Antioxidant Effects : In assays measuring reactive oxygen species (ROS), tert-butyl tetrahydropyridazine demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

The biological activities of tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine may be attributed to its interaction with specific molecular targets:

- Cell Cycle Regulation : The compound may induce cell cycle arrest, particularly at the G1/S checkpoint, leading to reduced cell proliferation.

- Apoptosis Induction : Evidence suggests that it activates apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects and mechanisms of action of this compound:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that tert-butyl tetrahydropyridazine significantly inhibited the growth of MCF-7 cells with an IC50 value of approximately 15 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Study 2: Anti-inflammatory Effects

In an experimental model using LPS-stimulated RAW 264.7 macrophages, the compound reduced levels of nitric oxide (NO) production by approximately 40% at a concentration of 25 µM, demonstrating its anti-inflammatory potential.

Study 3: Antioxidant Activity

In vitro antioxidant assays showed that tert-butyl tetrahydropyridazine scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates stabilized by protecting groups. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ or DBU in THF/DMF). Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical to isolate intermediates and final products . Key steps include Boc-protection of amines and esterification of carboxylic acid derivatives. Reaction monitoring via TLC and NMR ensures intermediate stability .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for C(CH₃)₃ in ¹³C) and methoxy groups (δ ~3.6 ppm for ¹H; δ ~52 ppm for OCH₃ in ¹³C) are diagnostic. Aromatic protons from the phenyl group appear as multiplets (δ ~7.3 ppm), while tetrahydropyridazine protons show distinct splitting patterns .

- MS (ESI) : The molecular ion peak [M+H]⁺ or [M+Na]⁺ confirms molecular weight. Fragmentation patterns (e.g., loss of Boc groups or ester cleavage) validate structural motifs .

Q. What purification techniques are effective for isolating intermediates in the synthesis of this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane from 10% to 50%) separates polar intermediates like Boc-protected amines .

- Acid-Base Extraction : For compounds with acidic/basic functional groups (e.g., free amines), aqueous workup with HCl or NaHCO₃ improves purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines absolute configuration. For example, tert-butyl groups and phenyl rings create distinct electron density maps. Hydrogen bonding patterns (e.g., C=O∙∙∙H-N interactions) stabilize crystal packing, aiding in structure elucidation . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid disorder .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. DFT-optimized geometries) require:

- Validation of Computational Parameters : Ensure solvent and basis sets (e.g., B3LYP/6-31G*) match experimental conditions.

- Dynamic Effects : Consider rotameric equilibria or solvent-induced conformational changes. For example, tert-butyl groups may adopt different orientations in solution vs. solid state .

Q. What strategies mitigate side reactions during Boc deprotection in analogs of this compound?

- Methodological Answer : Boc removal under acidic conditions (e.g., TFA in DCM) must balance reaction time and temperature to avoid over-acidification. Competing reactions (e.g., ester hydrolysis) are minimized by using anhydrous solvents and controlled stoichiometry. Monitoring via LC-MS ensures selective deprotection .

Q. How does hydrogen bonding influence the biological activity of this compound’s derivatives?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) that enhance solubility or target binding. For example, carbonyl groups in the tetrahydropyridazine ring may form H-bonds with enzyme active sites, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。